molecular formula C9H7NO3 B087099 1-Nitro-2-(prop-2-yn-1-yloxy)benzene CAS No. 13350-09-9

1-Nitro-2-(prop-2-yn-1-yloxy)benzene

Cat. No. B087099
CAS RN: 13350-09-9
M. Wt: 177.16 g/mol
InChI Key: HCYIVAJBFNTKGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene often involves specific reactions and modifications. For instance, modification of related structures with electron-withdrawing substituents, such as trifluoromethyl and nitro groups, can significantly enhance their activity (Chen-Chen Peng et al., 2016). Synthesis approaches can vary depending on the desired structural and functional properties of the final compound.

Molecular Structure Analysis

The molecular structure of related nitro-substituted compounds often exhibits specific conformations and bond lengths. For example, the structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene, a related compound, was determined using X-ray diffraction, highlighting the importance of intramolecular interactions in determining the conformation of nitro substituents (R. Gopal et al., 1980). Similar techniques could be applied to analyze the structure of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene.

Chemical Reactions and Properties

Chemical reactions involving nitro-substituted benzene compounds can be complex and varied. For instance, the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution is a reaction that could provide insights into the chemical behavior of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene (D. Vione et al., 2004). Understanding these reactions is crucial for predicting and manipulating the chemical properties of the compound.

Physical Properties Analysis

The physical properties of nitro-substituted benzene derivatives can be inferred from similar compounds. For example, the crystal structure of bis(prop-2-yn-1-yl) 5-nitroisophthalate may offer insights into the physical characteristics of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, such as crystal formation and hydrogen bond interactions (K. Ezhilarasi et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be complex. Studies on similar compounds, such as the synthesis and structure of geminally activated nitroethenes of the indole series, provide valuable information on the reactivity, stability, and potential chemical interactions of nitro-substituted compounds (R. Baichurin et al., 2019).

Scientific Research Applications

  • Synthesis and Biological Evaluation : A study by Taia et al. (2020) reports the synthesis of heterocyclic systems derived from eugenol derivatives, including 1-Nitro-2-(prop-2-yn-1-yloxy)benzene. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Taia et al., 2020).

  • Crystal Structure Analysis : The crystal structure of compounds related to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene has been analyzed by Ezhilarasi et al. (2015). Their work provides insights into the molecular geometry and intermolecular interactions of these compounds (Ezhilarasi et al., 2015).

  • Synthesis and Antioxidant Properties : Kıvrak et al. (2018) synthesized 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues from 1-Nitro-2-(prop-2-yn-1-yloxy)benzaldehydes. These compounds showed notable antioxidant capacity, suggesting potential applications in oxidative stress-related research (Kıvrak et al., 2018).

  • Fluorescent Probes and Click Chemistry : Minuti et al. (2016) explored the use of stable aromatic nitrile oxides, including derivatives of 1-Nitro-2-(prop-2-yn-1-yloxy)benzene, to create fluorescent probes for bioimaging and click chemistry applications (Minuti et al., 2016).

  • Supramolecular Chemistry : Studies by Jan et al. (2013) and Chin et al. (2012) have analyzed the supramolecular interactions and crystal structures of compounds closely related to 1-Nitro-2-(prop-2-yn-1-yloxy)benzene. Their findings contribute to the understanding of molecular assembly and crystal engineering (Jan et al., 2013); (Chin et al., 2012).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-nitro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIVAJBFNTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508619
Record name 2-Nitrophenyl 2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-(prop-2-yn-1-yloxy)benzene

CAS RN

13350-09-9
Record name 2-Nitrophenyl 2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Saeed, SA Shehzadi, M Bolte, CA Franca… - …, 2019 - Wiley Online Library
The 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (compound I) and 1‐nitro‐2‐(prop‐2‐yn‐1‐yloxy)benzene (compound II) were prepared in excellent yields by the reaction of propargyl bromide …
S Palakhachane, Y Ketkaew, N Chuaypen, J Sirirak… - Bioorganic …, 2021 - Elsevier
A series of 1,2,3-triazole-containing Sorafenib analogues, in which the aryl urea moiety of Sorafenib (1) was replaced with a 1,2,3-triazole ring linking a substituted phenoxy fragment, …
Number of citations: 11 www.sciencedirect.com
S PALAKHACHANE, P Limpachayaporn - 2020 - 202.44.135.157
Sorafenib (1) is the first drug which was approved to treat advanced liver cancer which is cause of death and advanced renal cancer patient. The multikinase properties and low …
Number of citations: 3 202.44.135.157
O Bueno, J Estevez Gallego, S Martins, AE Prota… - Scientific reports, 2018 - nature.com
Microtubule-targeting agents that bind at the colchicine-site of tubulin are of particular interest in antitumoral therapy due to their dual mechanism of action as antimitotics and vascular …
Number of citations: 44 www.nature.com
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com
B Liu, Q Qiu, T Zhao, L Jiao, J Hou, Y Li… - Chemical Biology & …, 2014 - Wiley Online Library
A novel series of P ‐glycoprotein ( P ‐gp)‐mediated multidrug resistance ( MDR ) inhibitors bearing a triazol‐phenethyl‐tetrahydroisoquinoline scaffold were designed and synthesized …
Number of citations: 27 onlinelibrary.wiley.com
B Zhang, T Zhao, J Zhou, Q Qiu, Y Dai, M Pan… - RSC …, 2016 - pubs.rsc.org
We designed and synthesized a novel series of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) inhibitors bearing a triazolphenethyl–tetrahydroisoquinoline scaffold …
Number of citations: 12 pubs.rsc.org
L Jiao, Q Qiu, B Liu, T Zhao, W Huang… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of triazol-N-ethyl-tetrahydroisoquinoline based compounds were designed and synthesized via click chemistry. Most of the synthesized compounds showed P-…
Number of citations: 22 www.sciencedirect.com

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